molecular formula C18H29BO3 B14020773 2-(5-(Tert-butyl)-2-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(5-(Tert-butyl)-2-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14020773
M. Wt: 304.2 g/mol
InChI Key: POBHMXPNFMQJLO-UHFFFAOYSA-N
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Description

2-(5-(Tert-butyl)-2-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained significant attention in the field of organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Tert-butyl)-2-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-(tert-butyl)-2-ethoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The resulting product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

2-(5-(Tert-butyl)-2-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borate esters.

    Reduction: Reduction reactions can convert the boron-containing moiety into different functional groups.

    Substitution: The compound can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions with aryl halides yield biaryl compounds, while oxidation reactions produce boronic acids .

Scientific Research Applications

2-(5-(Tert-butyl)-2-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-(Tert-butyl)-2-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various organic and inorganic molecules. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating various chemical transformations. This coordination ability makes it a valuable reagent in catalytic processes and organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-(Tert-butyl)-2-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boron-containing dioxaborolane ring, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in both research and industry.

Properties

Molecular Formula

C18H29BO3

Molecular Weight

304.2 g/mol

IUPAC Name

2-(5-tert-butyl-2-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C18H29BO3/c1-9-20-15-11-10-13(16(2,3)4)12-14(15)19-21-17(5,6)18(7,8)22-19/h10-12H,9H2,1-8H3

InChI Key

POBHMXPNFMQJLO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(C)(C)C)OCC

Origin of Product

United States

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